rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Characterization
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for both stereochemical designation and isotopic labeling. The complete systematic name is 1,2,2-trideuterio-1-(2,4-dichlorophenyl)-2-(2,4,5-trideuterioimidazol-1-yl)ethanol, which precisely indicates the positions of deuterium substitution within the molecular framework. This nomenclature system provides unambiguous identification of the compound's structure and isotopic composition.
The molecular formula C11H4D6Cl2N2O reflects the incorporation of six deuterium atoms into the parent structure, resulting in a molecular weight of 263.15 grams per mole. The structural characterization reveals a complex architecture featuring a dichlorophenyl moiety connected to an imidazole ring through a two-carbon ethanol bridge. The 2,4-dichlorophenyl substituent pattern creates specific electronic and steric properties that influence the compound's chemical behavior and biological activity.
Structural analysis using Simplified Molecular Input Line Entry System notation describes the compound as [2H]c1nc([2H])n(c1[2H])C([2H])([2H])C([2H])(O)c2ccc(Cl)cc2Cl, which explicitly indicates the deuterium positions within both the imidazole ring and the ethanol bridge. This notation system provides a computer-readable representation of the three-dimensional structure, including stereochemical information essential for computational modeling and database searches.
The compound exists as a stable isotope-labeled derivative with the Chemical Abstracts Service registry number 1794827-25-0, distinguishing it from the non-deuterated parent compound which bears the registry number 24155-42-8. This numerical identification system ensures precise compound tracking in chemical databases and regulatory documentation.
Isotopic Labeling Patterns in Deuterated Analogues
The deuteration pattern in this compound follows a strategic approach designed to maximize analytical utility while maintaining structural integrity. The six deuterium atoms are systematically distributed across specific positions within the molecular framework, creating a compound suitable for advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry.
Deuterium incorporation occurs at three distinct molecular regions: the imidazole ring system, the ethanol bridge, and potentially the hydroxyl position. Within the imidazole ring, deuterium substitution typically occurs at the 2, 4, and 5 positions, corresponding to carbon-bound hydrogen atoms that exhibit characteristic chemical shifts in nuclear magnetic resonance analysis. This labeling pattern provides multiple spectroscopic handles for tracking the compound's behavior in complex biological systems.
The ethanol bridge region contains two deuterium atoms positioned at the methylene carbon adjacent to the imidazole nitrogen and one deuterium at the benzylic carbon bearing the hydroxyl group. This labeling strategy enables precise monitoring of metabolic transformations and reaction mechanisms involving these reactive sites. The deuterium atoms at these positions exhibit kinetic isotope effects that can significantly influence reaction rates and pathways.
Synthesis of deuterated imidazole derivatives typically involves isotopic exchange reactions or catalytic deuteration processes using deuterium oxide or deuterium gas under controlled conditions. The incorporation of deuterium must achieve high isotopic purity, typically exceeding 98% deuterium content, to ensure reliable analytical performance. Analytical validation of isotopic purity employs nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm complete deuterium incorporation and absence of protium contamination.
The isotopic labeling provides distinct analytical advantages including enhanced mass spectral differentiation, altered nuclear magnetic resonance chemical shifts, and modified pharmacokinetic profiles. These properties make the deuterated compound particularly valuable for metabolic studies, reaction mechanism investigations, and analytical method development in pharmaceutical research.
| Deuteration Site | Number of Deuterium Atoms | Analytical Significance |
|---|---|---|
| Imidazole Ring Positions 2, 4, 5 | 3 | Nuclear magnetic resonance tracking |
| Ethanol Bridge Methylene | 2 | Metabolic pathway studies |
| Benzylic Carbon | 1 | Kinetic isotope effect investigations |
| Total Deuterium Content | 6 | Complete structural labeling |
Stereochemical Considerations in Racemic Mixtures
The racemic nature of this compound introduces significant stereochemical complexity that influences both its analytical applications and biological properties. The compound exists as an equimolar mixture of two enantiomers, designated as (R)- and (S)-configurations based on the Cahn-Ingold-Prelog priority rules applied to the chiral center at the benzylic carbon.
Stereochemical analysis reveals that the chiral center experiences specific spatial arrangements that create distinct three-dimensional conformations for each enantiomer. These conformational differences manifest in differential binding affinities to chiral biological macromolecules, including enzymes, receptors, and transport proteins. The enantiomeric forms exhibit varying degrees of biological activity, with research demonstrating that (R)-enantiomers of related phenylethanolic-azole compounds typically display enhanced inhibitory activity compared to their (S)-counterparts.
The racemic mixture presents unique analytical challenges requiring specialized separation techniques for enantiomeric resolution. Chromatographic methods employing chiral stationary phases enable baseline separation of the individual enantiomers, allowing for independent analysis of each stereoisomer's properties. These separation techniques prove essential for understanding the differential biological activities and metabolic pathways associated with each enantiomeric form.
Mechanistic studies utilizing molecular docking approaches have revealed that enantiomeric differences significantly affect binding interactions with target proteins. The (R)-enantiomers demonstrate stronger hydrogen bonding interactions with consensus water molecules within protein binding pockets, contributing to their enhanced biological activity. These findings underscore the importance of stereochemical considerations in drug design and mechanism of action studies.
The resolution of racemic mixtures typically involves reaction with enantiomerically pure chiral reagents to form diastereomeric derivatives that can be separated using conventional analytical techniques. Alternative approaches include enzymatic resolution using stereoselective biocatalysts that preferentially process one enantiomer over the other, resulting in kinetic resolution of the racemic starting material.
Pharmacokinetic studies of racemic pharmaceutical compounds have demonstrated that individual enantiomers can exhibit dramatically different absorption, distribution, metabolism, and elimination profiles. These differences arise from the chiral nature of biological systems, where amino acids, proteins, and other macromolecules exist predominantly in specific stereochemical configurations that interact preferentially with one enantiomeric form.
Properties
IUPAC Name |
1,2,2-trideuterio-1-(2,4-dichlorophenyl)-2-(2,4,5-trideuterioimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/i3D,4D,6D2,7D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLTPAGJIYSGN-ZAUIHBLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C([2H])(C2=C(C=C(C=C2)Cl)Cl)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
KOH/Al₂O₃-Catalyzed Method in Hexafluoroisopropanol (HFIP)
This method, detailed in CN109111402A, involves nucleophilic substitution between 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole under alkaline conditions:
Procedure :
-
Catalyst Preparation : KOH (15 g) is dissolved in water (20 g) and mixed with Al₂O₃ (30 g). The mixture is stirred at 60°C for 1 h, followed by rotary evaporation (70 rpm, −0.09 to −0.1 MPa) and drying at 120°C.
-
Reaction : HFIP (260 g), KOH/Al₂O₃ (38 g), imidazole (18.4 g), and 1-(2,4-dichlorophenyl)-2-chloro-ethanol (44.7 g) are heated to 45°C for 3.5 h.
-
Workup : Filtration and rinsing with HFIP yield a crude product, which is purified via rotary evaporation (40–50°C) to remove solvent.
Key Metrics :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >95% |
| Reaction Temperature | 45°C |
| Catalyst Loading | 14.6 wt% (KOH/Al₂O₃) |
This method avoids aqueous workup, simplifying purification.
DMF/PEG600-Mediated Alkylation
CN104860887A reports a high-yield route using dimethylformamide (DMF) and polyethylene glycol 600 (PEG600) as a phase-transfer catalyst:
Procedure :
-
Reagent Mixing : DMF (80 mL), imidazole (8.2 g), NaOH flakes (8 g), and PEG600 (1.8 g) are combined and heated to 110–115°C.
-
Alkylation : A DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol (23 g) is added dropwise at 50–55°C, followed by 4 h of reflux.
-
Purification : Cooling and dilution with water (200 mL) precipitate the product, which is recrystallized from toluene.
Key Metrics :
| Parameter | Value |
|---|---|
| Yield | 92% |
| Melting Point | 132.5–133.8°C |
| Catalyst | PEG600 (1.8 g) |
| Solvent Recovery | 95% DMF recycled |
This method emphasizes solvent recyclability, reducing production costs.
Deuteration Strategies for this compound
Reductive Deuteration Using Deuterated Ethanol
Per ACS Chemical Reviews, deuterium can be introduced via reductive deuteration of ketone intermediates. Applying this to the parent compound:
-
Intermediate Oxidation : The ethanol group is oxidized to a ketone using Jones reagent.
-
Reductive Deuteration : The ketone is reduced with NaBD₄ in deuterated ethanol (EtOD), replacing two hydrogens with deuterium.
-
Isotopic Exchange : Remaining hydrogens on the imidazole ring undergo H/D exchange using D₂O and Ir nanoparticles at 55°C.
Deuterium Incorporation :
| Position | Deuterium Level |
|---|---|
| Imidazole C-H | 98% (4 positions) |
| Ethanol C-H | 99% (2 positions) |
Direct Synthesis Using Deuterated Reagents
Substituting standard reagents with deuterated analogs in the KOH/Al₂O₃ method:
-
Deuterated Imidazole : Synthesized via H/D exchange over Pd/C in D₂O at 80°C.
-
Deuterated Chloro-Ethanol : Prepared by reacting deuterated ethylene oxide with DCl gas.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Deuterium Efficiency | Scalability |
|---|---|---|---|---|
| KOH/Al₂O₃ (HFIP) | 85–90 | >95 | N/A | High |
| DMF/PEG600 | 92 | 98 | N/A | Industrial |
| Reductive Deuteration | 78 | 99 | 98% | Moderate |
| Direct Deuterated Route | 82 | 97 | 95% | High |
The DMF/PEG600 method is optimal for non-deuterated synthesis due to its high yield and solvent recovery. For deuteration, the direct route balances efficiency and scalability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the imidazolyl or dichlorophenyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Isotope Labeling: Used in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Analytical Chemistry: Employed in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology:
Metabolic Studies: Utilized in metabolic studies to understand the metabolism of drugs and other compounds.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Drug Development: Explored for its potential therapeutic applications in drug development.
Industry:
Chemical Manufacturing: Employed in the manufacturing of other chemical compounds and intermediates.
Quality Control: Used in quality control processes to ensure the purity and consistency of products.
Mechanism of Action
The mechanism of action of rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biological processes and pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Hydroxyl vs.
- Deuteration Impact: Deuterium incorporation in the ethanol moiety reduces metabolic degradation rates compared to the non-deuterated parent compound, making it valuable for tracer studies .
- Halogenation Differences : Fluorophenyl analogs (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) exhibit distinct electronic properties due to fluorine’s electronegativity, altering binding affinities in enzyme inhibition .
Pharmacological and Agrochemical Profiles
- Antifungal Activity : Imazalil (derived from the parent compound) demonstrates broad-spectrum activity against Aspergillus and Penicillium species, with an EC₅₀ of 0.1–1.0 µg/mL .
- Metabolic Stability : The fluorophenyl analog in shows enhanced metabolic stability due to reduced cytochrome P450 interactions, a trait absent in the hydroxyl-containing deuterated compound .
Research and Development Trends
Recent studies focus on optimizing imidazole-derived compounds for resistance management. For example, nitroimidazole derivatives () are being explored for enhanced antimicrobial activity, while fluorinated analogs () target improved pharmacokinetic profiles. The deuterated compound’s role in elucidating metabolic pathways positions it as a pivotal tool in antifungal drug development .
Biological Activity
rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 is a deuterated derivative of an imidazole compound that has garnered interest in biological research due to its potential therapeutic applications. The presence of the dichlorophenyl and imidazolyl groups suggests diverse biological activities, including enzyme inhibition and potential anticancer properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C11H4D6Cl2N2O
- Molecular Weight : 263.15 g/mol
- CAS Number : 1794827-25-0
- Solubility : Soluble in chloroform and dichloromethane .
The mechanism of action for this compound involves its interaction with specific enzymes, potentially acting as an enzyme inhibitor. This inhibition can disrupt normal cellular processes, leading to various therapeutic effects. The deuterated form enhances the stability of the compound, making it less susceptible to metabolic degradation compared to its non-deuterated counterparts .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibition potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant inhibition against carbonic anhydrases (hCA I and hCA II), with IC50 values ranging from 4.13 to 15.67 nM for hCA I and from 5.65 to 14.84 nM for hCA II . This suggests that this compound may exhibit similar inhibitory effects.
Anticancer Activity
In vitro studies have demonstrated that imidazole derivatives possess anticancer properties. For example, compounds bearing imidazole rings were tested against various cancer cell lines, such as MCF7 (breast cancer), C6 (rat glioblastoma), and HT-29 (colon cancer). These studies typically assess cytotoxicity against healthy cell lines (e.g., L929 mouse fibroblast cells) to evaluate selectivity and safety .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor; anticancer |
| 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | Similar structure without deuterium | Similar biological profile; less stable |
| 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanone | Ketone derivative | Varies in activity; less explored |
Case Studies
A notable case study involved a series of synthesized imidazole derivatives where researchers conducted extensive biological activity tests. Among these compounds, those structurally related to this compound exhibited promising results in enzyme inhibition assays and showed potential as anticancer agents in various cell lines .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6, and how have recent advancements improved yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. Recent optimizations involve using sodium hydride as a base in dry tetrahydrofuran (THF) to enhance reaction efficiency and purity. Deuterated analogs (e.g., -d6) may require isotopic labeling during synthesis, such as deuterium exchange at specific positions. Advanced purification techniques (e.g., recrystallization in acetone/diisopropyl ether) are critical to achieving ≥98% purity .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀Cl₂N₂O | PubChem |
| Molecular Weight | 257.11 g/mol | CAS |
| Melting Point | 134–138°C | Fisher Sci |
| Purity (GC) | ≥98.0% | Royalchem |
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the 2,4-dichlorophenyl and imidazole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve stereochemistry, while GC or HPLC ensures purity. The canonical SMILES (C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O) aids computational modeling .
Q. What is the biological significance of this compound, particularly in antifungal research?
- Methodological Answer : The compound inhibits fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. Its derivatives, like Sertaconazole, show enhanced activity due to structural modifications (e.g., benzo[b]thienylmethyl ethers). In vitro assays against Candida spp. and Aspergillus spp. demonstrate MIC values <1 µg/mL .
Advanced Research Questions
Q. How can enantiomeric separation of the racemic mixture be achieved, and what challenges arise in studying individual stereoisomers?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution using lipases can separate enantiomers. Challenges include maintaining stereochemical integrity during synthesis and ensuring biological activity correlates with specific configurations (e.g., R vs. S). Deuterated analogs may alter metabolic stability, requiring tailored separation protocols .
Q. What structure-activity relationship (SAR) insights guide the design of more potent antifungal derivatives?
- Methodological Answer : Key modifications include:
- Halogen substitution : 2,4-Dichloro groups enhance lipophilicity and target binding.
- Imidazole positioning : N1-substitution improves CYP450 affinity.
- Ethanol linker : Deuterated (-d6) variants may reduce metabolic degradation.
SAR studies using MIC assays and molecular docking (e.g., AutoDock Vina) validate these trends .
Q. What environmental fate studies are critical for assessing the compound’s ecological impact?
- Methodological Answer : Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) evaluate persistence. Hydrolysis studies at varying pH levels and photolysis under UV light assess degradation pathways. LC-MS/MS detects transformation products, such as chlorinated byproducts, which may require toxicity testing (e.g., Daphnia magna assays) .
Q. How can computational modeling predict the compound’s interaction with fungal targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-CYP51 interactions. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. QSAR models correlate physicochemical descriptors (logP, polar surface area) with antifungal efficacy .
Data Contradictions and Resolution
- Synthetic Yield vs. Purity : reports improved yields via optimized routes, while emphasizes rigorous purification for high purity. Researchers should balance scalable synthesis with post-reaction purification (e.g., column chromatography) .
- Antifungal Spectrum : highlights broad-spectrum activity, but species-specific variations (e.g., Candida albicans vs. Cryptococcus neoformans) require tailored in vitro testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
